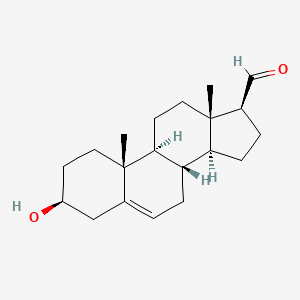
3beta-Hydroxy-5-androstene-17beta-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Hydroxy-5-androstene-17beta-carbaldehyde is a steroidal compound that belongs to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-5-androstene-17beta-carbaldehyde typically involves the oxidation of 3beta-Hydroxy-5-androstene-17beta-ol. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The primary reaction for synthesizing 3beta-Hydroxy-5-androstene-17beta-carbaldehyde involves the oxidation of its corresponding alcohol.
Reduction: This compound can be reduced back to its alcohol form using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions at the aldehyde group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products Formed
Oxidation: this compound.
Reduction: 3beta-Hydroxy-5-androstene-17beta-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3beta-Hydroxy-5-androstene-17beta-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in androgenic activity and its effects on various biological processes.
Medicine: Investigated for potential therapeutic uses, particularly in hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-5-androstene-17beta-carbaldehyde involves its interaction with androgen receptors. It binds to these receptors, influencing the transcription of specific genes that regulate various physiological processes. This interaction is crucial for its androgenic effects, including the development of masculine characteristics .
Comparison with Similar Compounds
Similar Compounds
3beta-Androstanediol: A metabolite of dihydrotestosterone, known for its role in regulating androgenic activity.
Uniqueness
3beta-Hydroxy-5-androstene-17beta-carbaldehyde is unique due to its specific structure and the presence of the aldehyde group, which allows it to undergo various chemical reactions that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of more complex steroidal compounds .
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carbaldehyde |
InChI |
InChI=1S/C20H30O2/c1-19-9-7-15(22)11-13(19)3-5-16-17-6-4-14(12-21)20(17,2)10-8-18(16)19/h3,12,14-18,22H,4-11H2,1-2H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |
InChI Key |
NGEXGIKQIZPZHJ-IPOQXWOTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















